molecular formula C6H8BrN B7904990 3-bromo-2,5-dimethyl-1H-pyrrole

3-bromo-2,5-dimethyl-1H-pyrrole

Cat. No.: B7904990
M. Wt: 174.04 g/mol
InChI Key: QTXWXXUSGLYRJV-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dimethyl-1H-pyrrole (CAS Number: 1368448-91-2) is an organic compound with the molecular formula C6H8BrN and a molecular weight of 174.04 g/mol . It features a pyrrole heterocycle, a five-membered aromatic ring containing one nitrogen atom, which is substituted with bromine and methyl groups . Pyrrole derivatives are fundamental structures in medicinal and organic chemistry. The pyrrole ring is a privileged scaffold found in numerous natural products and pharmaceuticals with demonstrated biological activities . Halogenated pyrroles, in particular, are significant as synthetic intermediates and are present in various antibacterial agents . As such, this compound serves as a valuable chemical building block for researchers developing novel compounds. Its structure makes it suitable for further chemical modifications, including cross-coupling reactions, to create more complex molecules for applications in drug discovery, material science, and chemical biology . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,5-dimethyl-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN/c1-4-3-6(7)5(2)8-4/h3,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXWXXUSGLYRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Enduring Importance of Pyrrole Scaffolds in Organic Chemistry

The pyrrole (B145914) ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of biologically active compounds and functional materials. nih.govnih.gov Its presence is central to the structure and function of many natural products, including the heme porphyrin in blood, chlorophyll (B73375) in plants, and vitamin B12. nih.govnist.gov Beyond its role in nature, the pyrrole nucleus is a key pharmacophore in numerous pharmaceutical drugs, contributing to their therapeutic effects. nih.gov The versatility and reactivity of the pyrrole ring make it an indispensable tool for synthetic chemists in the development of new medicines, agrochemicals, and advanced materials such as organic light-emitting diodes (OLEDs). nih.gov

Halogenation: a Gateway to Pyrrole Functionalization

The functionalization of the pyrrole (B145914) ring is a critical aspect of its chemistry, and halogenation represents a powerful strategy to achieve this. Introducing a halogen atom, such as bromine, onto the pyrrole core provides a reactive handle for a wide range of subsequent chemical transformations. chemsynthesis.com This process allows for the regioselective introduction of new substituents and the construction of more complex molecular architectures.

The bromination of pyrrole derivatives can be achieved under various conditions, for instance, by using N-bromosuccinimide (NBS) in a suitable solvent. nih.gov The position of bromination is influenced by the existing substituents on the pyrrole ring, allowing for controlled synthesis of specific isomers. This strategic halogenation is not merely an addition of a substituent but a deliberate step to unlock the synthetic potential of the pyrrole, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds. This is particularly evident in palladium-catalyzed cross-coupling reactions, where a bromo-pyrrole can be coupled with other molecular fragments to build intricate structures. rsc.org

3 Bromo 2,5 Dimethyl 1h Pyrrole: a Pivotal Synthetic Intermediate

Regioselective Bromination Strategies

The inherent reactivity of the pyrrole ring towards electrophilic substitution necessitates carefully controlled conditions to achieve selective bromination at the desired position. Researchers have developed several methods that leverage specific reagents and substrate properties to direct the halogenation process.

N-Bromosuccinimide (NBS)-Mediated Bromination

N-Bromosuccinimide (NBS) is a widely utilized reagent for the bromination of various organic compounds, including electron-rich aromatic heterocycles like pyrrole. nih.govmissouri.edu It serves as a convenient and solid source of electrophilic bromine, often offering a milder alternative to liquid bromine. masterorganicchemistry.com The reaction of NBS with pyrroles can proceed via electrophilic substitution. missouri.edu For instance, the bromination of 2,5-bis(2-thienyl)pyrrole with NBS in a mixture of acetic acid and tetrahydrofuran (B95107) has been shown to favor substitution at the beta-position of the pyrrole ring. researchgate.net

The outcome of NBS bromination can be influenced by the substrate itself and the reaction conditions. In some cases, protecting the pyrrole nitrogen with a bulky group, such as a triisopropylsilyl (TIPS) group, can direct bromination to the β-position (C3 or C4). johnshopkins.edu This is in contrast to reactions with less bulky protecting groups, which may yield a mixture of brominated products. johnshopkins.edu The Wohl-Ziegler reaction, which involves NBS and a radical initiator in a non-polar solvent like carbon tetrachloride, is a standard method for brominating positions allylic or benzylic to a double bond. wikipedia.org While typically used for hydrocarbons, similar radical conditions can be applied to methyl-substituted pyrroles. For example, the bromination of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate with NBS in carbon tetrachloride, initiated by azobisisobutyronitrile (AIBN), has been investigated. buketov.edu.kz

Tetrabutylammonium Tribromide (TBABr3)-Controlled Bromination

Tetrabutylammonium tribromide (TBABr3) has emerged as a mild, safe, and highly regioselective brominating agent. nih.govchemimpex.comnih.gov It is an orange crystalline solid that is easier to handle than elemental bromine and often provides excellent selectivity in the bromination of sensitive substrates. nih.govacs.org The use of TBABr3 is particularly advantageous for achieving bromination at specific positions on the pyrrole ring that are otherwise difficult to functionalize selectively. nih.govacs.org

Research has shown that TBABr3 can provide predominantly the C5-brominated product of pyrrole-2-carboxamides, a reversal of the typical C4-selectivity seen with reagents like NBS for C2-acylated pyrroles. acs.orgresearchgate.net This substrate-controlled regioselectivity is a key advantage of the TBABr3 method. The reaction is typically performed in a solvent like dichloromethane (B109758) at room temperature, and quenching with a solution of sodium sulfite (B76179) and sodium bicarbonate is standard procedure. acs.org The mild nature of TBABr3 allows for high functional group tolerance and can be used for gram-scale synthesis. nih.govresearchgate.net

Pyrrole SubstrateBrominating AgentMajor ProductSelectivity (C4:C5)Reference
Pyrrole-2-carboxamideTBABr35-Bromo-pyrrole-2-carboxamideUp to 1:>10 acs.org
C2-Acylated Pyrrole (Ester)NBS/THF4-Bromo-C2-acylated pyrroleExcellent C4-selectivity acs.org
Pyrrolo[1,2-a]quinoxalineTBABr3C3-Brominated ProductHighly selective nih.gov

Other Brominating Agents and Conditions (e.g., Br2, DMSO/HBr)

Besides NBS and TBABr3, other reagents and systems have been employed for the bromination of pyrroles.

Elemental Bromine (Br2) : Molecular bromine is a classic electrophilic brominating agent. However, its high reactivity can often lead to a lack of selectivity and the formation of polybrominated products, especially with highly activated rings like pyrrole. masterorganicchemistry.com The reaction of pyrrole with Br2 can result in the formation of the unstable 2,3,4,5-tetrabromopyrrole. The conditions for using Br2 must be carefully controlled, often at low temperatures. In one study, bromination of a Knorr pyrrole derivative in acetic acid with a molar excess of bromine was performed at 38-50°C. buketov.edu.kz

DMSO/HBr System : The combination of dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr) provides a mild, efficient, and selective method for brominating pyrrole derivatives. researchgate.netbit.edu.cn This system generates bromodimethylsulfonium bromide in situ, which acts as the brominating agent. bit.edu.cn The procedure is noted for its simple operation and high yields. researchgate.net It has been successfully applied to a range of pyrrole derivatives, affording the corresponding bromo compounds under gentle conditions. researchgate.netbit.edu.cn A similar system using acetyl bromide and DMSO has also been proven effective for the bromination of polysubstituted pyrroles and other electron-rich aromatic compounds at room temperature. researchgate.netacs.org

Substrate-Controlled Regioselectivity in Pyrrole Halogenation

The regioselectivity of electrophilic bromination on the pyrrole ring is heavily influenced by the nature and position of existing substituents. This principle of substrate-controlled regioselectivity is a cornerstone of synthetic strategy. acs.org

Electron-withdrawing groups (EWGs) at the C2 position, such as esters or acyl groups, generally direct electrophilic substitution to the C4 position. acs.org Conversely, electron-donating groups (EDGs) at C2 tend to favor substitution at the C5 position. acs.org However, this general rule can be modulated by the choice of the brominating agent. As noted previously, the use of mild tribromide reagents like TBABr3 can override the typical directing effect of a C2-carboxamide, favoring C5 bromination instead of the expected C4 product. acs.orgresearchgate.net This is attributed to the specific interactions between the substrate and the reagent. acs.org

Furthermore, N-substitution offers another powerful tool for controlling regioselectivity. Attaching a sterically demanding group like a triisopropylsilyl (TIPS) group to the pyrrole nitrogen can effectively block the alpha-positions (C2 and C5), thereby directing incoming electrophiles, such as bromine from NBS, to the beta-position (C3). johnshopkins.edu

Multi-Step Synthetic Approaches to Brominated 2,5-Dimethylpyrroles

In cases where direct regioselective bromination is challenging or when specific substitution patterns are required, multi-step synthetic sequences are employed. These approaches often involve the initial construction of a substituted pyrrole precursor, followed by a carefully chosen bromination reaction.

Precursor Synthesis and Subsequent Bromination at Specific Positions

The synthesis of the core 2,5-dimethylpyrrole structure is commonly achieved through the Paal-Knorr synthesis. This highly efficient method involves the condensation of a 1,4-dicarbonyl compound, in this case, acetonylacetone (hexane-2,5-dione), with an amine or ammonia (B1221849) source. utrgv.eduorgsyn.org Using ammonium (B1175870) carbonate is a practical and effective variation of this reaction. orgsyn.org

Once the 2,5-dimethyl-1H-pyrrole precursor is obtained, it can be subjected to bromination. The challenge then becomes the selective introduction of a bromine atom at the C3 position. Given that the C2 and C5 positions are blocked by methyl groups, electrophilic substitution will occur at one of the two equivalent beta-positions (C3 or C4).

A general strategy for synthesizing specifically substituted bromopyrroles can involve several steps:

Synthesis of Bromopyrrole Esters and Analogues as Intermediates

The introduction of an ester functionality to the pyrrole ring prior to bromination offers a strategic advantage, as these intermediates are often more stable and can be purified more readily. The synthesis of bromopyrrole esters, such as ethyl 4-bromopyrrole-2-carboxylate, serves as a foundational step for further functionalization. richmond.edu This key intermediate can be prepared in significant quantities from commercially available starting materials like 2-trichloroacetylpyrrole through a two-step process involving bromination followed by esterification, which notably does not require purification of the intermediates. richmond.edu

While the direct Suzuki cross-coupling of some bromopyrrole esters can be challenging due to the electron-rich nature of the pyrrole ring, which reduces the polarization of the carbon-halogen bond, activation through formylation or acylation can overcome this limitation. richmond.edu For instance, formylated or acylated bromopyrrole esters readily undergo Suzuki coupling with a variety of boronic acids, leading to the formation of di- and trisubstituted pyrroles. richmond.edu

The Knorr pyrrole synthesis is another cornerstone in the preparation of highly substituted pyrrole esters, which can subsequently be brominated. For example, diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is synthesized via the Knorr-pyrrole synthesis and can then be N-methylated using methyl iodide and sodium hydride. researchgate.net The bromination of such pyrrole dicarboxylates has been investigated under various conditions. wikipedia.org

The following table provides examples of synthesized bromopyrrole esters and related intermediates:

Starting MaterialBrominating AgentProductYield (%)Reference
2-TrichloroacetylpyrroleBromineEthyl 4-bromopyrrole-2-carboxylateNot specified richmond.edu
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylateBromine/N-BromosuccinimideDiethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylateNot specified wikipedia.org

Optimization of Reaction Conditions for Bromination of Dimethylpyrroles

The bromination of dimethylpyrroles to produce compounds like this compound requires careful optimization of reaction parameters to control regioselectivity and maximize yield. The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic attack, often leading to polybrominated products if conditions are not finely tuned.

Temperature and Solvent Effects on Regioselectivity and Yield

Temperature and solvent choice are paramount in directing the outcome of the bromination of dimethylpyrroles. The reaction of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate with N-bromosuccinimide (NBS) or elemental bromine has been studied under various conditions, highlighting the impact of these factors. For instance, bromination with NBS in carbon tetrachloride at boiling point, initiated with azobis(isobutyronitrile), leads to a specific dibrominated product. wikipedia.org In contrast, using bromine in acetic acid at temperatures between 38-50°C results in the same product, but the molar ratio of bromine to the pyrrole substrate becomes a critical variable. wikipedia.org

The choice of solvent can dramatically influence the regioselectivity of bromination. For example, the bromination of 2,5-bis(2-thienyl)pyrrole with NBS in a mixture of acetic acid and tetrahydrofuran (AcOH-THF) preferentially occurs at the β-position of the pyrrole ring over the α-position of the thiophene (B33073) rings. researchgate.net This selectivity is attributed to the specific solvent environment. researchgate.net In some cases, using dimethylformamide (DMF) as a solvent for bromination with NBS can lead to high levels of para-selectivity on attached aromatic rings. nih.gov

The following table summarizes the effect of different conditions on the bromination of dimethylpyrrole derivatives:

Pyrrole SubstrateBrominating Agent/ConditionsSolventTemperature (°C)Product(s)Yield (%)Reference
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate2 eq. NBS, AIBN (initiator)Carbon TetrachlorideBoilingDiethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylateNot specified wikipedia.org
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate4 eq. BromineAcetic Acid38-45Diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylateNot specified wikipedia.org
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate5 eq. BromineAcetic Acid40-50Diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylateNot specified wikipedia.org
2,5-bis(2-thienyl)pyrrole2 eq. NBSAcetic Acid/THF (1:1)Room Temp3,4-dibromo-2,5-bis(2-thienyl)pyrroleNot specified researchgate.net
6-chloro-3-methyluracil2.2 eq. NBS, visible lightAcetonitrileNot specified5-bromo-6-chloro-3-methyluracil84 nih.gov
6-chloro-3-methyluracil2.2 eq. NBS, visible lightDMFNot specified5-bromo-6-chloro-3-methyluracil79 nih.gov

It is evident that a systematic approach to varying solvent polarity and reaction temperature is crucial for achieving the desired this compound with high selectivity and yield, while minimizing the formation of undesired isomers and polybrominated byproducts.

Carbon-Bromine Bond Reactivity in Substituted Pyrroles

The carbon-bromine (C-Br) bond in this compound is the primary site of chemical reactivity, offering several pathways for functionalization. The electron-rich nature of the pyrrole ring influences the reactivity of this bond, making it susceptible to a range of transformations.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) on the pyrrole ring is generally challenging. The electron-rich character of the pyrrole system disfavors the addition of a nucleophile, which is a key step in the SNAr mechanism. In the case of this compound, the presence of electron-donating methyl groups at the 2- and 5-positions further deactivates the ring towards nucleophilic attack. Consequently, reactions with common nucleophiles often require harsh conditions and may result in low yields.

However, in some cases, particularly with highly activated pyrrole systems or strong nucleophiles, substitution can be achieved. For related brominated pyrroles, nucleophilic substitution has been observed, suggesting that under specific conditions, the bromine atom in this compound could potentially be displaced by various nucleophiles.

Catalytic Hydrogenation for Debromination

A straightforward transformation of this compound is the removal of the bromine atom through catalytic hydrogenation. This debromination reaction yields the parent 2,5-dimethyl-1H-pyrrole. This process is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas (H₂) or a hydrogen donor like ammonium formate. The reaction is generally efficient and proceeds under mild conditions, providing a clean method for the synthesis of the debrominated pyrrole derivative. orgsyn.org This transformation is particularly useful when the bromo-substituent is used as a temporary directing group or when the final product requires the unsubstituted pyrrole core.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for the derivatization of this compound. The C-Br bond serves as an excellent handle for the formation of new carbon-carbon and carbon-heteroatom bonds, catalyzed by various transition metals, most notably palladium and copper.

Palladium-Mediated Suzuki Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. nih.gov this compound is an excellent candidate for this reaction. In a typical Suzuki coupling, the pyrrole derivative is reacted with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. A variety of palladium catalysts can be employed, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices. organic-chemistry.org The choice of base, such as potassium carbonate or cesium carbonate, and solvent, like a mixture of dioxane and water, is crucial for the reaction's success. nih.govnih.gov This methodology allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents at the 3-position of the pyrrole ring.

Table 1: Examples of Palladium-Catalyzed Suzuki Cross-Coupling Reactions on Related Bromo-Heterocycles

Bromo-HeterocycleCoupling PartnerCatalyst/LigandBaseSolventYield (%)
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DimethoxyethaneHigh
3-Chloroindazole5-Indole boronic acidPd(PPh₃)₄/SPhosK₃PO₄Dioxane/H₂O~50-70
6-ChloroindolePhenylboronic acidP1 PrecatalystK₃PO₄Dioxane/H₂O97

This table presents data for analogous bromo-heterocycles to illustrate the general conditions and potential outcomes for the Suzuki coupling of this compound. Specific yields for the title compound would require experimental verification.

Copper-Catalyzed Functionalizations

Copper-catalyzed cross-coupling reactions provide an alternative and complementary approach to palladium-based methods for the functionalization of this compound. These reactions are particularly useful for the formation of carbon-nitrogen and carbon-oxygen bonds. For instance, the Ullmann condensation, a classic copper-catalyzed reaction, can be employed to couple the bromo-pyrrole with amines, alcohols, or thiols. While traditional Ullmann conditions often require high temperatures, modern advancements have led to the development of more efficient copper-based catalytic systems that operate under milder conditions. These systems often utilize copper(I) salts, such as copper(I) iodide (CuI), in the presence of a ligand and a base. acs.org

Other Organometallic Functionalization Routes (e.g., Bromine/Lithium Exchange, Metalation)

Beyond transition metal catalysis, other organometallic strategies can be employed to functionalize this compound. A prominent method is the bromine-lithium exchange reaction. nih.gov This involves treating the bromo-pyrrole with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. This reaction generates a highly reactive 3-lithiated pyrrole intermediate. This intermediate can then be trapped with a wide variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to introduce a diverse range of functional groups at the 3-position. For this reaction to be effective, the pyrrole nitrogen is often protected with a suitable group, such as a triisopropylsilyl (TIPS) group, to prevent interference from the acidic N-H proton. researchgate.netnih.gov

Direct metalation of the pyrrole ring is another potential route for functionalization. However, for 2,5-dimethyl-1H-pyrrole, direct lithiation would likely occur at the C-H bond of one of the methyl groups or at the N-H position, rather than selectively at the 3-position. Therefore, the bromine-lithium exchange offers a more regioselective approach to functionalizing the 3-position of the pyrrole ring.

Functionalization at Other Pyrrole Positions

While the C3-bromo substituent is a primary site for modification, the other positions on the pyrrole ring also offer opportunities for derivatization, leading to a wide array of substituted pyrroles.

Selective Modification at C3 and C5 Positions

The C3-bromo group in this compound is a key feature for selective functionalization, primarily through transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at this specific position.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the modification of aryl halides. organic-chemistry.orgwikipedia.orgwikipedia.org The Suzuki-Miyaura coupling, for instance, involves the reaction of the bromopyrrole with an organoboron reagent in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This methodology has been successfully applied to the synthesis of aryl-substituted pyrroles from bromopyrrole precursors. nih.gov The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity. For example, the use of [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has been shown to be effective in the Suzuki coupling of bromo-substituted heterocycles. nih.gov

The Heck reaction, another palladium-catalyzed process, couples the bromopyrrole with an alkene to introduce a vinyl group at the C3 position. wikipedia.orgrsc.org This reaction typically proceeds with high trans selectivity. organic-chemistry.org The general mechanism for these palladium-catalyzed couplings involves an oxidative addition of the bromopyrrole to the Pd(0) catalyst, followed by transmetalation (in the case of Suzuki-Miyaura) or alkene insertion (in the case of Heck), and finally, reductive elimination to yield the product and regenerate the catalyst. wikipedia.orglibretexts.org

Below is a table summarizing representative conditions for Suzuki-Miyaura and Heck couplings, which are applicable to the functionalization of this compound.

Table 1: Representative Conditions for Cross-Coupling Reactions of Bromopyrroles

ReactionCoupling PartnerCatalystBaseSolventTemperature (°C)Yield (%)
Suzuki-Miyaura Arylboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80Good
Heck StyrenePd(OAc)₂K₂CO₃DMA130-140Good

C-H Functionalization Methodologies (e.g., Carbene Transfer)

Beyond the functionalization of the C-Br bond, direct C-H functionalization has emerged as a powerful strategy for modifying heterocyclic scaffolds. Carbene transfer reactions, in particular, offer a route to introduce new carbon-based substituents at the C-H bonds of the pyrrole ring. mdpi.com These reactions typically involve the generation of a carbene from a diazo compound, which is then transferred to the substrate through the action of a metal catalyst. nih.govmdpi.com

While specific examples for this compound are not extensively documented, the principles of C-H functionalization on pyrrole systems provide a framework for potential transformations. For instance, copper and rhodium complexes are known to catalyze the insertion of carbenes into the C-H bonds of pyrroles with high selectivity. nih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst and the electronic and steric properties of the pyrrole substrate. nih.gov In the case of this compound, the C4-H bond would be a likely target for such functionalization, offering a pathway to 3,4-disubstituted pyrrole derivatives.

Domino and Annulation Reactions Involving Bromopyrroles

Domino and annulation reactions are highly efficient processes that allow for the construction of complex molecular architectures in a single synthetic operation. Bromopyrroles can serve as valuable precursors in such reaction cascades, leading to the formation of fused heterocyclic systems.

A notable example is the domino reaction of 3-bromopyrrole-2,5-diones with aminocrotonic acid esters to synthesize polyhydrogenated pyrrolo[3,4-b]pyrroles. mdpi.com This reaction proceeds through a sequence of intermolecular nucleophilic C-addition or substitution, followed by an intramolecular nucleophilic N-addition. mdpi.com This process is highly chemo- and stereoselective, demonstrating the utility of bromopyrroles in constructing complex, fused ring systems. mdpi.com

Annulation reactions, which involve the formation of a new ring onto an existing one, are another important strategy. For example, [3+2] annulation reactions of various building blocks can lead to the formation of pyrrole rings. chim.it While specific examples starting from this compound are not prevalent in the literature, the reactivity of the C3-bromo group and the adjacent C4-H bond suggests potential for such transformations. For instance, a sequence involving functionalization at the C3 position followed by an intramolecular cyclization could provide access to various fused pyrrole structures.

The following table outlines a representative domino reaction involving a bromopyrrole derivative.

Table 2: Domino Reaction of N-Arylbromomaleimides with Aminocrotonic Acid Esters

Reactant 1Reactant 2Key StepsProduct
N-ArylbromomaleimideAminocrotonic acid esterIntermolecular nucleophilic C-addition/substitution, Intramolecular nucleophilic N-additionPolyhydrogenated pyrrolo[3,4-b]pyrrole

Mechanistic Investigations of Pyrrole Bromination and Reactivity

Elucidation of Regioselectivity in Electrophilic Bromination Processes

The synthesis of 3-bromo-2,5-dimethyl-1H-pyrrole is achieved through the electrophilic bromination of 2,5-dimethyl-1H-pyrrole. The regioselectivity of this process is dictated by the inherent electronic properties of the pyrrole (B145914) ring and the influence of the existing methyl substituents.

Pyrrole is an electron-rich aromatic heterocycle, making it highly reactive towards electrophiles. nih.gov The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing the electron density at the carbon atoms and activating the ring for electrophilic aromatic substitution. nih.gov Theoretical and experimental studies show that electrophilic attack on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position. This preference is attributed to the greater stabilization of the resulting cationic intermediate (arenium ion) through resonance, as the positive charge can be delocalized over more atoms, including the nitrogen, compared to attack at the C3 (β) position. nih.govorganic-chemistry.org

However, in the case of 2,5-dimethyl-1H-pyrrole, the α-positions (C2 and C5) are blocked by methyl groups. Consequently, electrophilic attack is directed to the available β-positions, C3 and C4. researchgate.netrsc.org In the starting material, 2,5-dimethyl-1H-pyrrole, the C3 and C4 positions are electronically equivalent. Therefore, monobromination using an electrophilic bromine source, such as N-bromosuccinimide (NBS) or bromine (Br₂), will yield a single product, this compound, without the formation of regioisomers.

The mechanism for this reaction follows the general pathway for electrophilic aromatic substitution: youtube.com

Generation of the Electrophile: The brominating agent provides the electrophilic bromine species (Br⁺).

Nucleophilic Attack: The π-electron system of the electron-rich pyrrole ring attacks the bromine electrophile. The attack occurs at the C3 (or C4) position, breaking the aromaticity of the ring and forming a resonance-stabilized cationic intermediate, often called a σ-complex or arenium ion.

Deprotonation: A base in the reaction mixture removes the proton from the carbon atom that was attacked by the bromine, restoring the aromaticity of the pyrrole ring and yielding the final product, this compound.

This selective β-bromination, enforced by the substitution pattern of the starting material, provides a reliable method for the synthesis of the target compound.

Mechanistic Pathways of Functionalization Reactions

The bromine atom in this compound serves as a versatile handle for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: One of the most important functionalization methods for this compound is the Suzuki-Miyaura coupling reaction. wikipedia.org This reaction couples the bromo-pyrrole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orglibretexts.org It is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups at the C3 position of the pyrrole. wikipedia.org

The catalytic cycle for the Suzuki-Miyaura reaction is well-established and involves three key steps: libretexts.org

Oxidative Addition: The cycle begins with a low-valent Pd(0) complex, which undergoes oxidative addition with the this compound. The C-Br bond is broken, and the palladium inserts itself, forming a Pd(II) complex. This is often the rate-determining step. libretexts.org

Transmetalation: The organoboron reagent is activated by the base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic borate (B1201080) complex. This complex then transfers its organic group (R²) to the Pd(II) center, displacing the bromide ion. organic-chemistry.org

Reductive Elimination: The two organic groups (the pyrrole and R²) on the Pd(II) complex couple and are eliminated from the palladium center, forming the new C-C bond in the final product. This step regenerates the Pd(0) catalyst, which can then enter another catalytic cycle. wikipedia.org

Table 1: Mechanistic Overview of Suzuki-Miyaura Coupling
StepDescriptionReactantsIntermediatesProducts
1. Oxidative Addition Insertion of Pd(0) into the C-Br bond of the pyrrole.This compound, Pd(0)L₂Pyrrolyl-Pd(II)-Br(L)₂-
2. Transmetalation Transfer of an organic group from the boronic acid (activated by base) to the Pd(II) center.Pyrrolyl-Pd(II)-Br(L)₂, R-B(OH)₂, Base[R-B(OH)₃]⁻, Pyrrolyl-Pd(II)-R(L)₂Br⁻, B(OH)₃
3. Reductive Elimination Coupling of the two organic ligands and regeneration of the Pd(0) catalyst.Pyrrolyl-Pd(II)-R(L)₂-3-R-2,5-dimethyl-1H-pyrrole, Pd(0)L₂

Heck Reaction: The Heck reaction provides a means to introduce alkenyl substituents by coupling this compound with an alkene in the presence of a palladium catalyst and a base (such as triethylamine). organic-chemistry.orglibretexts.org

The mechanistic pathway for the Heck reaction is as follows: libretexts.org

Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the bromo-pyrrole to form a Pd(II) intermediate.

Migratory Insertion (Syn-Addition): The alkene coordinates to the palladium center, and then the pyrrolyl group migrates from the palladium to one of the carbons of the alkene double bond. This insertion occurs with syn-stereochemistry.

Syn β-Hydride Elimination: For the reaction to complete, the intermediate must have a hydrogen atom on the adjacent carbon (β-carbon). A C-H bond at the β-position is eliminated, with the hydrogen transferring to the palladium and the electrons forming a new π-bond. This step typically occurs with syn-stereochemistry and results in the formation of the substituted alkene product.

Reductive Elimination/Base Regeneration: The resulting palladium-hydride species is unstable. The base in the reaction mixture removes HBr from the complex, regenerating the Pd(0) catalyst for the next cycle. libretexts.org

Table 2: Mechanistic Overview of Heck Reaction
StepDescriptionReactantsIntermediatesProducts
1. Oxidative Addition Insertion of Pd(0) into the C-Br bond of the pyrrole.This compound, Pd(0)L₂Pyrrolyl-Pd(II)-Br(L)₂-
2. Migratory Insertion Coordination and syn-addition of an alkene to the Pd-pyrrole bond.Pyrrolyl-Pd(II)-Br(L)₂, AlkeneAlkyl-Pd(II)-Br(L)₂-
3. β-Hydride Elimination Elimination of a β-hydrogen to form the product alkene and a Pd-hydride species.Alkyl-Pd(II)-Br(L)₂H-Pd(II)-Br(L)₂3-alkenyl-2,5-dimethyl-1H-pyrrole
4. Catalyst Regeneration Elimination of HBr by a base regenerates the Pd(0) catalyst.H-Pd(II)-Br(L)₂, Base-[H-Base]⁺Br⁻, Pd(0)L₂

Other functionalization reactions, such as nucleophilic aromatic substitution (SₙAr), are less common for this substrate. SₙAr reactions typically require the aromatic ring to be activated by potent electron-withdrawing groups. Since this compound possesses electron-donating methyl groups, it is not sufficiently electron-deficient to readily undergo SₙAr at the C3 position under standard conditions.

Role of Substituents on Pyrrole Ring Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by the combined electronic effects of its three substituents.

The interplay of these substituents leads to the following outcomes:

For Electrophilic Substitution: The ring is deactivated relative to 2,5-dimethyl-1H-pyrrole due to the bromine's inductive effect. However, any substitution that does occur will be highly selective for the C4 position, driven by the strong activating and directing effects of the two methyl groups and the ortho-directing nature of the bromine.

For Cross-Coupling Reactions: The reactivity is centered at the C-Br bond. The electron-donating methyl groups increase the electron density of the ring system, which can influence the rate of the oxidative addition step in palladium-catalyzed reactions.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3-bromo-2,5-dimethyl-1H-pyrrole, both ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a definitive structural assignment.

¹H NMR and ¹³C NMR Analysis

The ¹H NMR spectrum of 2,5-dimethyl-1H-pyrrole shows a signal for the two equivalent methyl groups and a signal for the two equivalent protons on the pyrrole (B145914) ring. chemicalbook.com The introduction of a bromine atom at the 3-position of the pyrrole ring in this compound would lead to distinct changes in the ¹H NMR spectrum. The C4-proton would appear as a singlet, and its chemical shift would be influenced by the adjacent bromine atom. The two methyl groups at C2 and C5 would likely become non-equivalent, giving rise to two separate signals. The NH proton signal would also be present, typically as a broad singlet.

Similarly, the ¹³C NMR spectrum would reflect the change in symmetry. For 2,5-dimethyl-1H-pyrrole, two signals are expected for the pyrrole ring carbons and one for the methyl carbons. In the case of this compound, four distinct signals for the pyrrole ring carbons and two for the methyl carbons would be anticipated. The carbon atom directly bonded to the bromine (C3) would show a significant downfield shift due to the deshielding effect of the halogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-CH₃ 2.1 - 2.3 12 - 15
C5-CH₃ 2.1 - 2.3 12 - 15
C4-H 5.8 - 6.0 105 - 110
N-H 7.5 - 8.5 -
C2 - 125 - 130
C3 - 90 - 95
C4 - 110 - 115

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential.

An HMQC spectrum would show correlations between directly bonded protons and carbons. For instance, it would link the C4-H proton signal to the C4 carbon signal and the methyl proton signals to their respective carbon signals.

An HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds). This would be crucial for confirming the substitution pattern. For example, correlations would be expected between the C4-H proton and the C2, C3, and C5 carbons. The methyl protons at C2 would show correlations to C2, C3, and the other methyl carbon, while the methyl protons at C5 would show correlations to C4, C5, and the other methyl carbon. These connectivity patterns would provide conclusive evidence for the structure of this compound.

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be particularly informative.

The mass spectrum of the parent compound, 2,5-dimethyl-1H-pyrrole, shows a molecular ion peak corresponding to its molecular weight. nist.gov For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two molecular ion peaks of almost equal intensity, separated by two mass units.

HRMS would allow for the precise determination of the mass of the molecular ion, which can be used to confirm the elemental formula (C₆H₈BrN). The fragmentation pattern in the mass spectrum would also provide structural information. Common fragmentation pathways for pyrroles involve the loss of methyl groups and cleavage of the pyrrole ring.

Table 2: Predicted Mass Spectrometry Data for this compound

Technique Predicted Observation
Electron Ionization MS (EI-MS) Molecular ion peaks [M]⁺ and [M+2]⁺ in approximately 1:1 ratio.

| High-Resolution MS (HRMS) | Exact mass measurement confirming the elemental composition C₆H₈BrN. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum of 2,5-dimethyl-1H-pyrrole shows characteristic bands for N-H stretching, C-H stretching of the methyl and ring protons, and C=C and C-N stretching vibrations of the pyrrole ring. chemicalbook.com For this compound, the IR spectrum would be expected to show similar characteristic bands, with some shifts due to the electronic and mass effects of the bromine substituent. A notable addition would be the C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum (500-700 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrrole ring, which may be weak in the IR spectrum.

Table 3: Predicted Infrared Absorption Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Stretch 3300 - 3500
C-H Stretch (aromatic) 3000 - 3100
C-H Stretch (aliphatic) 2850 - 3000
C=C Stretch (pyrrole ring) 1500 - 1600
C-N Stretch (pyrrole ring) 1300 - 1400

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. buketov.edu.kznih.govsemanticscholar.orgresearchgate.net

This technique would unequivocally confirm the position of the bromine atom on the pyrrole ring and the planarity of the ring system. It would also reveal details about the packing of the molecules in the crystal lattice, including any hydrogen bonding involving the N-H group. While no published crystal structure for this compound is currently available, analysis of related brominated pyrrole structures provides insight into the expected molecular geometry. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of 2,5-dimethyl-1H-pyrrole exhibits absorption bands corresponding to π → π* transitions within the pyrrole ring. The introduction of a bromine atom, which has lone pairs of electrons, can act as an auxochrome and cause a bathochromic (red) shift in the absorption maximum. This is due to the extension of the conjugated system through the interaction of the bromine lone pairs with the pyrrole π-system. Therefore, the λₘₐₓ of this compound is expected to be at a longer wavelength compared to its non-brominated counterpart.

Table 4: List of Compounds

Compound Name
This compound
2,5-dimethyl-1H-pyrrole

Electrochemical Studies for Redox Properties

The electrochemical behavior of pyrrole and its derivatives is of significant interest, particularly in the context of forming conductive polymers and understanding their electronic properties. The introduction of substituents onto the pyrrole ring, such as alkyl and bromo groups, can significantly influence the redox potentials and the stability of the resulting radical species. These studies are crucial for designing materials with tailored electronic characteristics for applications in sensors, electronic devices, and electrocatalysis.

The electrochemical oxidation of pyrrole monomers is the fundamental step in the formation of polypyrrole, a widely studied conducting polymer. This process typically involves the initial one-electron oxidation of the pyrrole ring to form a radical cation. The subsequent coupling of these radical cations leads to the formation of oligomers and eventually the polymer. The redox potentials at which these processes occur are highly dependent on the nature and position of the substituents on the pyrrole ring.

For instance, studies on the electrochemical oxidation of alkyl-substituted pyrroles have shown that the presence of electron-donating alkyl groups generally lowers the oxidation potential compared to the unsubstituted pyrrole. This is attributed to the stabilization of the resulting radical cation by the electron-donating effect of the alkyl groups. Conversely, the presence of an electron-withdrawing group, such as a bromo substituent, would be expected to increase the oxidation potential, making the compound more difficult to oxidize.

In the case of this compound, the presence of two electron-donating methyl groups at the 2- and 5-positions would lower the oxidation potential, while the electron-withdrawing bromo group at the 3-position would increase it. The net effect on the redox potential would be a balance of these opposing electronic influences.

Detailed electrochemical studies, typically employing techniques such as cyclic voltammetry, would be necessary to determine the precise oxidation and reduction potentials of this compound. Such studies would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential to observe the resulting redox events. The data obtained would provide valuable information on the stability of the corresponding radical cation and anion, as well as the feasibility of its use in applications such as electropolymerization.

Further research is required to fully characterize the electrochemical properties of this compound and to understand how its specific substitution pattern influences its redox behavior in comparison to other halogenated and alkylated pyrrole derivatives.

Computational and Theoretical Studies of 3 Bromo 2,5 Dimethyl 1h Pyrrole

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the properties of organic molecules. For 3-bromo-2,5-dimethyl-1H-pyrrole, DFT calculations would be instrumental in understanding its fundamental characteristics.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap suggests higher reactivity. For halogenated pyrroles, the HOMO is typically a π-orbital associated with the pyrrole (B145914) ring, while the LUMO is a π*-antibonding orbital. The introduction of a bromine atom and methyl groups would influence the energy levels of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterHypothetical Energy (eV)
HOMO Energy-5.8
LUMO Energy-0.9
HOMO-LUMO Gap4.9
Note: These values are illustrative and would require specific DFT calculations to be confirmed.

DFT methods can reliably predict spectroscopic data. For instance, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C can aid in the structural elucidation of this compound. researchgate.net Discrepancies between calculated and experimental shifts can reveal subtle structural or electronic effects. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum, which is related to the electronic transitions between molecular orbitals.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

ProtonHypothetical Chemical Shift (ppm)
N-H8.1
C4-H6.0
2-CH₃2.2
5-CH₃2.1
Note: These are estimated values and would need to be calculated using appropriate DFT methods.

DFT calculations can determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the planarity of the pyrrole ring and the orientation of the methyl and bromo substituents. The presence of the bulky bromine atom and methyl groups may introduce slight distortions from ideal planarity, which can impact the molecule's electronic properties and reactivity. nih.gov

Table 3: Hypothetical Optimized Geometrical Parameters for this compound

ParameterHypothetical Value
C2-C3 Bond Length1.38 Å
C3-C4 Bond Length1.42 Å
C3-Br Bond Length1.89 Å
C2-C3-C4 Bond Angle107.5°
C3-C4-C5 Bond Angle108.0°
Note: These values are illustrative and would be determined through DFT optimization.

Molecular Electron Density Theory (MEDT) for Reactivity and Selectivity Prediction

Molecular Electron Density Theory (MEDT) is a modern paradigm in organic chemistry that explains reactivity based on the changes in electron density during a reaction. nih.gov Unlike theories that focus on molecular orbital interactions, MEDT analyzes the electron density to predict reaction outcomes. For this compound, MEDT could be used to understand its behavior in various reactions, such as electrophilic aromatic substitution or cycloadditions.

Theoretical Studies on Reaction Mechanisms and Pathways

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions. This allows for the determination of transition state structures and the calculation of activation energies, providing a detailed understanding of the reaction mechanism. For instance, theoretical studies could elucidate the mechanism of bromination of 2,5-dimethyl-1H-pyrrole to form the title compound, or its subsequent reactions. ccsenet.orgbuketov.edu.kz

Prediction of Reactivity Indices and Thermodynamic Parameters

DFT calculations can provide a suite of reactivity indices that quantify the chemical behavior of a molecule. These include the electrophilicity index (ω), chemical potential (μ), and chemical hardness (η). researchgate.net These parameters are derived from the HOMO and LUMO energies and are useful for comparing the reactivity of different compounds. Thermodynamic parameters such as enthalpy of formation and Gibbs free energy can also be calculated, providing insights into the stability and spontaneity of reactions involving this compound.

Table 4: Hypothetical Calculated Reactivity Indices for this compound

Reactivity IndexHypothetical Value (eV)
Electronegativity (χ)3.35
Chemical Hardness (η)2.45
Electrophilicity Index (ω)2.29
Note: These indices are calculated from the hypothetical HOMO and LUMO energies and would require specific DFT calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wave function into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This analysis is instrumental in quantifying intramolecular interactions, such as hyperconjugation, and understanding the transfer of electron density (charge transfer) between different parts of a molecule. numberanalytics.comtaylorandfrancis.com For a molecule like this compound, NBO analysis would provide a detailed picture of the bonding and electronic delocalization involving the pyrrole ring, the bromine substituent, and the methyl groups.

Detailed Research Findings

In the absence of specific published NBO analysis data for this compound, we can project the likely findings based on the known electronic effects of its constituent parts and general principles of NBO theory. The analysis would focus on the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy, E(2), associated with these interactions is a key indicator of their significance. uni-muenchen.denih.gov

A hypothetical NBO analysis of this compound would likely investigate several key intramolecular interactions:

Interactions involving the Bromine Atom: The bromine atom possesses lone pair orbitals (n) that can act as electron donors. These lone pairs can interact with the antibonding orbitals (π) of the pyrrole ring, leading to n → π delocalization. This interaction would contribute to the electronic stabilization of the molecule and influence the electron density distribution within the aromatic ring.

Interactions of the Methyl Groups: The C-H bonds of the methyl groups can act as electron donors through hyperconjugation. These σ(C-H) orbitals can interact with the antibonding π* orbitals of the pyrrole ring (σ → π*). This type of interaction is crucial for the stabilization of alkyl-substituted aromatic systems.

Interactions within the Pyrrole Ring: The NBO analysis would also quantify the delocalization within the π-system of the pyrrole ring itself. This includes the interactions between the π orbitals of the double bonds (π → π*) and the delocalization of the nitrogen lone pair into the ring, which is fundamental to the aromaticity of pyrrole. acs.orgresearchgate.net The presence of the bromine and methyl substituents would modulate this internal delocalization.

Charge Transfer: The analysis would reveal the direction and magnitude of charge transfer within the molecule. The electronegative bromine atom would be expected to have a net negative charge, while the pyrrole ring and methyl groups would be correspondingly polarized. The NBO charges provide a more chemically intuitive picture of the atomic charges than other population analysis methods. uni-muenchen.de

The following interactive table illustrates the type of data that would be generated from an NBO analysis of this compound. Please note that the values presented are hypothetical and for illustrative purposes only, as specific computational data for this molecule was not found in the surveyed literature.

Hypothetical NBO Analysis of this compound

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP (1) Brπ(C3-C4)2.5n → π
LP (1) Nπ(C2-C3)45.0n → π (Aromaticity)
π(C2-C3)π(C4-C5)20.0π → π
σ(C2-C(CH3))π(C3-C4)4.2σ → π (Hyperconjugation)
σ(C-H) of CH3π(C2-C3)3.8σ → π (Hyperconjugation)

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Heterocyclic Systems

The reactivity of the C-Br bond in 3-bromo-2,5-dimethyl-1H-pyrrole makes it an excellent starting point for constructing more elaborate heterocyclic frameworks. It can be functionalized to create highly substituted pyrroles or used in annelation reactions to build fused ring systems.

The bromine atom at the C-3 position of the pyrrole (B145914) ring is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnumberanalytics.com These reactions allow for the selective introduction of a wide array of functional groups, transforming the simple starting material into complex, polyfunctionalized pyrrole derivatives. While direct literature on this compound is specific, the reactivity is analogous to other bromo-heterocycles, such as 2,5-dibromo-3-hexylthiophene, which undergoes selective Suzuki cross-coupling. nih.gov

Common transformations applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters to introduce new aryl or vinyl substituents at the C-3 position.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups, which are themselves versatile functional handles for further chemistry, such as click reactions or cyclizations.

Heck Coupling: Reaction with alkenes to form 3-alkenyl-2,5-dimethylpyrroles.

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based functional groups.

These methods provide access to a diverse library of pyrrole derivatives with tailored electronic and steric properties for various applications.

Table 1: Potential Cross-Coupling Reactions for Polyfunctionalization

Reaction Type Coupling Partner Catalyst System (Typical) Resulting Structure
Suzuki-Miyaura Arylboronic Acid Pd(PPh₃)₄, Base (e.g., K₃PO₄) 3-Aryl-2,5-dimethyl-1H-pyrrole
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) 3-Alkynyl-2,5-dimethyl-1H-pyrrole
Heck Alkene Pd(OAc)₂, Ligand (e.g., P(o-tolyl)₃) 3-Alkenyl-2,5-dimethyl-1H-pyrrole
Buchwald-Hartwig Amine Pd₂(dba)₃, Ligand (e.g., Xantphos) 3-Amino-2,5-dimethyl-1H-pyrrole

The pyrrole core can be expanded by building additional rings onto its framework, leading to fused heterocyclic systems with unique properties.

Pyrrolo[3,4-b]pyrroles: A synthetic approach to the related hexahydropyrrolo[3,4-b]pyrrole core has been developed using bromomaleimides (3-bromo-1H-pyrrole-2,5-diones) as starting materials. mdpi.com In a domino reaction, N-arylbromomaleimides react with aminocrotonic acid esters in a Hantzsch-type process. mdpi.com This reaction proceeds through an initial nucleophilic C-addition or substitution at the bromine-bearing carbon, followed by an intramolecular cyclization to form the fused bicyclic system chemo- and stereoselectively. mdpi.com This demonstrates how the reactive C-Br bond on a pyrrole scaffold can be exploited for annelation reactions to create complex fused architectures.

Indolizines: Indolizines are bicyclic aromatic compounds containing a nitrogen atom at the bridgehead. chim.it Synthetic strategies often involve the manipulation of pyridine (B92270) and pyrrole-based substrates. chim.it While many routes start from pyridine derivatives, methods starting from pyrroles are also known and provide an alternative pathway to densely functionalized indolizines. rsc.org For instance, copper-assisted cycloisomerization of alkynyl imines is an efficient method for preparing pyrrole-containing heterocycles like indolizines. chim.it Given its functionality, this compound could serve as a precursor, where the pyrrole core is first elaborated through cross-coupling and then cyclized to form the indolizine (B1195054) skeleton.

Precursors for Advanced Molecule Synthesis

The structural motif of this compound is found within or can be used to construct analogues of complex natural products, facilitating studies on their structure-activity relationships (SAR).

Agelastatin A: This marine alkaloid is a potent anticancer agent, making it an attractive target for synthetic chemists. nih.gov The synthesis of Agelastatin A analogues is crucial for developing derivatives with improved potency and for understanding their mechanism of action. johnshopkins.edunih.govunitn.it Bromo-pyrrole derivatives are key intermediates in these synthetic efforts. In a study aimed at creating a C7-hydroxy AglA analogue, researchers synthesized and compared the stability of keto-pyrrole precursors with different bromination patterns on the pyrrole ring. nih.gov It was observed that the position of the bromine atom significantly influenced the equilibrium between the open-chain keto-pyrrole form and the desired closed carbinolamine form. nih.gov The 5-bromo pyrrole analogue disfavored the cyclized carbinolamine, whereas the 4-bromopyrrole derivative favored the closed form, highlighting the subtle electronic effects that guide the synthesis of these complex molecules. nih.gov

Table 2: Influence of Bromine Position on Carbinolamine Formation in Agelastatin A Analogue Synthesis nih.gov

Pyrrole Precursor Condition Equilibrium Ratio (Cyclized:Open) Outcome
4-Bromopyrrole derivative NEt₃/CH₂Cl₂ 8 : 1 Favors cyclized carbinolamine
5-Bromopyrrole derivative NEt₃/CH₂Cl₂ 1 : 8.7 Disfavors cyclization

Lycogarubin C: This natural product, along with its relative lycogalic acid, features a central dimethyl pyrrole-2,5-dicarboxylate core flanked by two indole (B1671886) moieties. researchgate.netnih.gov Several total syntheses of Lycogarubin C have been reported. nih.govnih.gov These routes typically employ a Diels-Alder strategy, where a 1,2,4,5-tetrazine (B1199680) reacts with a 1,2-bis(indol-3-yl)acetylene to construct the central pyrrole ring late in the synthesis. nih.gov Therefore, in the documented synthetic pathways, this compound is not used as a direct precursor.

Development of Novel Functional Materials

The pyrrole ring is an electron-rich heterocycle, a property that makes it an attractive component for the design of organic electronic materials. researchgate.net

π-conjugated polymers are a class of materials that have garnered significant attention for their potential use in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net The synthesis of these polymers often relies on palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to link aromatic monomer units into a long, conjugated chain. researchgate.net

A common strategy involves the polymerization of di-bromoaromatic compounds with di-boronic acid (or di-stannane) aromatic compounds. In this context, this compound represents a potential monomer for creating novel pyrrole-containing semiconducting materials. Its C-Br bond provides the necessary reactive site for polymerization, while the electron-rich pyrrole core and methyl groups would influence the electronic properties (e.g., HOMO/LUMO levels) and solubility of the resulting polymer. By designing appropriate co-monomers, its properties could be tuned for specific applications in organic electronics.

Compound Index

Halogenated Pyrrolyl BODIPYs and Singlet Oxygen Generation

The strategic incorporation of halogen atoms, particularly bromine, into the core structure of pyrrolyl-BODIPY (boron-dipyrromethene) dyes represents a significant advancement in the field of photodynamic therapy (PDT). This halogenation is a key method for enhancing the generation of singlet oxygen (¹O₂), a highly reactive species capable of inducing localized cell death, a cornerstone of PDT's therapeutic effect.

The underlying principle of this enhancement is the "heavy atom effect." Typically, BODIPY dyes are highly fluorescent, meaning they readily absorb light and re-emit it as fluorescence, with a low probability of transitioning to the triplet excited state necessary for singlet oxygen production. The introduction of heavy atoms like bromine promotes intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁). rsc.org This transition is otherwise spin-forbidden. Once in the long-lived triplet state, the BODIPY molecule can transfer its energy to molecular oxygen (³O₂), converting it into the cytotoxic singlet oxygen.

Research has demonstrated a clear correlation between the number of bromine atoms on the pyrrolyl BODIPY core and the efficiency of singlet oxygen generation. rsc.org A study on meso-aryl 3-pyrrolyl BODIPYs showed a linear relationship between the number of bromides at the pyrrole carbons and the singlet oxygen quantum yields. rsc.org This highlights the tunability of these molecules as photosensitizers.

The synthesis of these halogenated BODIPYs often involves the condensation of a halogenated pyrrole derivative with another pyrrole or dipyrromethane, followed by complexation with a boron source. For instance, 5-halo-2-formylpyrroles can be condensed with 2,4-dimethylpyrrole (B27635) in the presence of POCl₃, followed by BF₂ complexation, to yield pyrrolylBODIPYs. acs.orgnih.gov While direct synthesis from this compound is not explicitly detailed in the reviewed literature, its structure suggests its potential as a valuable precursor in similar synthetic strategies for creating novel halogenated BODIPY dyes.

The photophysical properties of these brominated pyrrolyl BODIPYs are significantly altered compared to their non-halogenated counterparts. As the number of bromine atoms increases, a bathochromic (red) shift in both the absorption and emission spectra is often observed, along with a decrease in fluorescence quantum yield, which is consistent with the enhanced intersystem crossing. rsc.org

Below is a data table summarizing the photophysical properties of representative brominated BODIPY dyes.

CompoundAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φf)Singlet Oxygen Quantum Yield (ΦΔ)Reference
meso-aryl 3-pyrrolyl BODIPYVariesVariesDecreases with brominationIncreases linearly with bromination rsc.org
2,6-dibromo-BODIPY with dithienylenevinyleneVaries with solventVaries with solventVaries with solvent0.20 - 0.35 researchgate.net

These findings underscore the importance of brominated pyrroles as building blocks for the development of advanced photosensitizers for photodynamic therapy, with the potential for fine-tuning their photophysical properties for optimal therapeutic efficacy.

Solid-State Polymerization Applications of Brominated Pyrroles

An intriguing application of brominated pyrroles lies in the realm of materials science, specifically in solid-state polymerization (SSP). This process involves the polymerization of a monomer in its crystalline state, which can lead to the formation of highly ordered, conjugated polymers with unique electronic and optical properties.

A notable example of this is the solid-state polymerization of β,β′-dibrominated 2,5-bis(2-thienyl)pyrrole. researchgate.net In this study, the crystalline monomer, a colorless solid, was observed to undergo a transformation into a black, bromine-doped conjugated polymer upon heating. researchgate.net This polymerization occurs through the β-carbons of the pyrrole ring, a previously unreported phenomenon for pyrrole SSP. researchgate.net

The process is thermally initiated, with the color of the crystalline material changing sequentially from white to gray and finally to a lustrous black, accompanied by the evolution of bromine vapor. researchgate.net This indicates the progress of the polymerization reaction. The reaction proceeds effectively in the solid state, with the crystal shape and size being largely retained during the transformation. researchgate.net

The following table summarizes the experimental conditions and observations for the solid-state polymerization of β,β′-dibrominated 2,5-bis(2-thienyl)pyrrole.

ParameterValue/ObservationReference
Monomerβ,β′-dibrominated 2,5-bis(2-thienyl)pyrrole researchgate.net
Initial StateColorless crystalline solid researchgate.net
Polymerization Temperature60 °C researchgate.net
Polymerization Time7-8 hours researchgate.net
Final ProductLustrous black crystals (bromine-doped conjugated polymer) researchgate.net
ByproductBromine vapor researchgate.net
Reaction AtmosphereAir, Argon, or vacuum (no significant effect on polymerization time or product properties) researchgate.net

This example of solid-state polymerization of a brominated pyrrole derivative highlights the potential for creating novel conjugated polymers from specifically functionalized pyrrole monomers like this compound. The resulting polymers, with their inherent conductivity and potential for ordered structures, are of significant interest for applications in electronics, such as in organic field-effect transistors and sensors. The bromine doping that occurs naturally during this process can further modulate the electronic properties of the resulting polymer.

Q & A

Basic: What are the standard synthetic routes for 3-bromo-2,5-dimethyl-1H-pyrrole in laboratory settings?

Answer:
A common method involves bromination of a pre-functionalized pyrrole precursor. For example, N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to room temperature can selectively introduce bromine at the 3-position of a dimethylpyrrole scaffold . Key steps include:

  • Precursor preparation : Start with 2,5-dimethyl-1H-pyrrole.
  • Bromination : Use NBS (1.0–1.2 eq) in anhydrous DMF under inert conditions.
  • Workup : Quench with water, filter, and purify via recrystallization or column chromatography.
    Yield optimization requires precise stoichiometry and temperature control. For analogous brominated pyrroles, yields of ~70% are achievable .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H NMR : The bromine substituent deshields adjacent protons, producing distinct splitting patterns. For example, the 3-bromo group in similar compounds shifts aromatic protons to δ ~6.5–7.5 ppm .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • FT-IR : Identify C-Br stretches at ~500–600 cm⁻¹ and N-H stretches at ~3400 cm⁻¹ .

Advanced: How can computational chemistry predict regioselectivity in electrophilic substitutions of this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) model transition states and reaction enthalpies to predict preferred sites for electrophilic attack. For example:

  • Electrophilic aromatic substitution (EAS) : The electron-withdrawing bromine group directs incoming electrophiles to the less substituted position.
  • Hydrogenation studies : Calculated reaction enthalpies (e.g., −118.6 kJ mol⁻¹ for C2 addition) guide predictions of regioselectivity in hydrogenation reactions .
    Validating computational results with experimental data (e.g., NMR or X-ray crystallography) is critical .

Advanced: How to resolve contradictions in reported reaction yields for brominated pyrrole derivatives?

Answer:
Contradictions often arise from variations in:

  • Reaction conditions : Temperature, solvent purity (e.g., anhydrous DMF vs. hydrated), and catalyst loadings.
  • Analytical methods : Ensure consistent quantification (e.g., HPLC vs. gravimetric analysis).
  • Side reactions : Monitor byproducts via TLC or LC-MS.
    Systematic replication under controlled conditions and statistical analysis (e.g., ANOVA) can identify critical variables .

Advanced: What experimental designs assess the antioxidant potential of this compound?

Answer:

  • In vitro assays :
    • ROS scavenging : Use DCFH-DA probe in PC12 cells exposed to oxidative stressors like 6-OHDA .
    • Cell viability : Measure via MTT assay, comparing treated vs. untreated cells under oxidative stress.
  • Dose-response studies : Test 1–100 µM concentrations to establish EC₅₀ values.
  • Controls : Include ascorbic acid as a positive control and solvent-only negative controls .

Basic: What are the common applications of this compound in heterocyclic synthesis?

Answer:

  • Building block : For pyrrolizines, porphyrins, and indolizidines via Friedel-Crafts alkylation or cyclization .
  • Functional group interconversion : The bromine atom enables cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
  • Material science : Pyrrole derivatives are explored in conductive polymers due to their π-conjugated systems .

Advanced: How to optimize reaction conditions for gold-catalyzed cyclization of pyrrole derivatives?

Answer:

  • Catalyst screening : Test Au(I)/Au(III) complexes (e.g., AuCl₃ vs. Ph₃PAuNTf₂) for efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DCE) enhance gold catalyst activity.
  • Kinetic studies : Use in situ IR or NMR to monitor reaction progress and identify rate-limiting steps .

Advanced: What strategies mitigate steric hindrance in substitutions of this compound?

Answer:

  • Solvent choice : Use high-polarity solvents (e.g., DMSO) to stabilize transition states.
  • Microwave-assisted synthesis : Enhances reaction rates and reduces steric constraints via rapid heating.
  • Protecting groups : Temporarily block reactive sites (e.g., NH with Boc groups) to direct substitutions .

Basic: How to validate the purity of this compound post-synthesis?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives.
  • Melting point analysis : Compare observed vs. literature values (±2°C tolerance).
  • Elemental analysis : Confirm C, H, N, Br percentages within ±0.4% of theoretical values .

Advanced: How does the bromine substituent influence the electronic properties of this compound?

Answer:

  • Electron-withdrawing effect : Bromine reduces electron density at the 3-position, directing electrophiles to the 4-position.
  • Hammett substituent constants : σₚ values for Br (~0.23) predict meta/para-directing behavior in EAS.
  • Computational validation : NBO analysis via Gaussian software quantifies charge distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.